

# A Comparative Spectroscopic Analysis of Borapetosides A, B, and C

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## Compound of Interest

Compound Name: *Borapetoside B*

Cat. No.: *B8261184*

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A detailed guide for researchers and drug development professionals on the structural nuances of three closely related clerodane diterpenoid glycosides from *Tinospora crispa*. This guide provides a side-by-side comparison of their  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopic data, outlines detailed experimental protocols for their isolation and analysis, and visualizes their structural relationships.

Borapetosides A, B, and C, furanoid diterpene glycosides isolated from the medicinal plant *Tinospora crispa*, have garnered significant interest in the scientific community for their potential therapeutic properties. Understanding the subtle structural differences between these compounds is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide presents a comprehensive comparison of the spectroscopic data of Borapetosides A, B, and C to aid researchers in their identification and characterization.

## Spectroscopic Data Comparison

The  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data provide a detailed fingerprint of the molecular structure of each Borapetoside. The chemical shifts ( $\delta$ ) are recorded in parts per million (ppm) and the coupling constants (J) in Hertz (Hz). All spectra were recorded in pyridine- $d_5$  ( $\text{C}_5\text{D}_5\text{N}$ ).

Position	Borapetoside A	Borapetoside B	Borapetoside C
$\delta_C$	$\delta_H$ (J in Hz)	$\delta_C$	
Aglycone Moiety			
1	36.1	1.65 (m), 2.10 (m)	36.0
2	26.2	1.80 (m)	26.1
3	38.4	2.35 (m)	38.3
4	72.9	4.95 (d, 8.5)	72.8
5	43.5	2.50 (m)	43.4
6	78.1	4.10 (dd, 11.5, 5.0)	78.0
7	36.9	1.90 (m), 2.20 (m)	36.8
8	35.1	2.60 (m)	34.9
9	44.2	2.15 (m)	44.1
10	46.5	1.85 (m)	46.4
11	70.1	3.80 (t, 8.0)	70.0
12	175.4	-	175.3
13	125.5	7.20 (s)	125.4
14	108.0	6.30 (s)	107.9
15	143.8	7.40 (s)	143.7
16	139.0	7.35 (s)	138.9
17	19.5	0.95 (d, 7.0)	19.4
18	28.1	1.15 (s)	28.0
19	17.5	0.85 (s)	17.4
20	25.9	1.05 (d, 6.5)	25.8
Glucosyl Moiety			

1'	102.5	4.80 (d, 7.5)	102.4
2'	74.8	3.90 (m)	74.7
3'	78.2	4.15 (m)	78.1
4'	71.5	3.85 (m)	71.4
5'	77.9	3.95 (m)	77.8
6'	62.8	4.25 (m), 4.40 (m)	62.7

## Experimental Protocols

### Isolation and Purification of Borapetosides A, B, and C

A representative protocol for the isolation and purification of Borapetosides from the stems of *Tinospora crispa* is as follows:

- **Extraction:** Air-dried and powdered stems of *Tinospora crispa* (1 kg) are exhaustively extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours. The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Solvent Partitioning:** The crude ethanolic extract is suspended in water (1 L) and successively partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).
- **Column Chromatography:** The ethyl acetate fraction, typically rich in diterpenoid glycosides, is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20).
- **Fraction Collection and Analysis:** Fractions of 100 mL each are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
- **Purification by Preparative HPLC:** Fractions containing the compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a

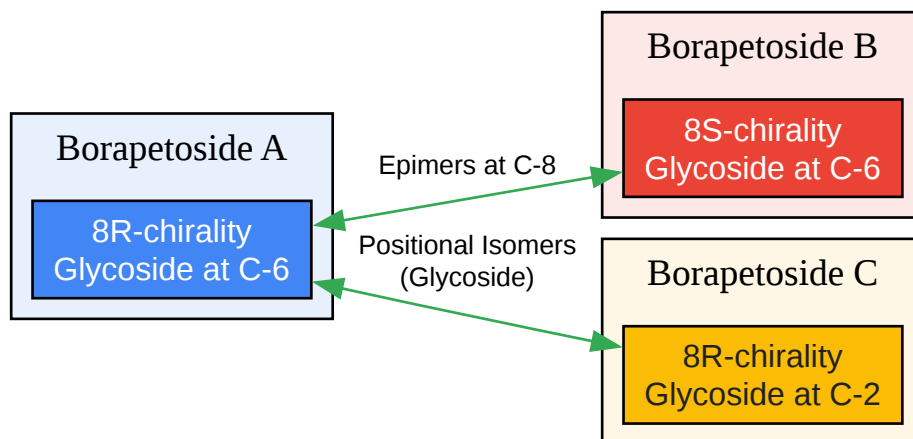
C18 column using a gradient of acetonitrile and water as the mobile phase to yield pure Borapetosides A, B, and C.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance 500 MHz spectrometer. Samples are dissolved in pyridine- $d_5$ . Chemical shifts are referenced to the residual solvent signals ( $\delta_{\text{H}}$  8.74, 7.58, 7.22;  $\delta_{\text{C}}$  150.3, 135.9, 123.9).
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer to determine the elemental composition and exact mass of the compounds.

## Structural Relationships

The primary structural differences between Borapetoside A, B, and C lie in the stereochemistry at the C-8 position and the attachment point of the glucose moiety.



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Caption: Structural relationships between Borapetosides A, B, and C.

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